molecular formula C10H11BrO3 B3226438 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde CAS No. 1255794-74-1

2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde

Cat. No.: B3226438
CAS No.: 1255794-74-1
M. Wt: 259.10 g/mol
InChI Key: GJXSARHATOEALM-UHFFFAOYSA-N
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Description

2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde ( 1255794-74-1) is a benzaldehyde derivative of high value in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 11 BrO 3 and a molecular weight of 259.10, serves as a versatile synthetic intermediate . The benzaldehyde scaffold is a key building block in the development of novel therapeutic agents, and this specific substituted derivative is featured in patent research for the synthesis of compounds investigated for their potential in increasing tissue oxygenation . The bromo substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex bi-aryl structures. Meanwhile, the methoxymethoxy (MOM)-protected alcohol group offers a protected functional handle that can be deprotected at a later stage to unveil a hydroxymethyl group, providing strategic flexibility in multi-step synthetic routes. Researchers will find this compound particularly useful in developing targeted small molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . As per safety information, please refer to the associated GHS documentation and Material Safety Data Sheet (MSDS) for proper handling guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(methoxymethoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-7-14-6-9-4-2-3-8(5-12)10(9)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSARHATOEALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=C(C(=CC=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248956
Record name 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde
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Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255794-74-1
Record name 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Significance As a Polyfunctionalized Aromatic Building Block

The strategic value of 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde lies in the orthogonal reactivity of its three key functional groups. This trifunctional nature allows for selective and sequential chemical modifications, providing chemists with a powerful tool for molecular construction. The aldehyde group serves as a handle for nucleophilic additions, condensations, and reductive aminations. The bromine atom is primed for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl (MOM) ether acts as a stable protecting group for the hydroxymethyl moiety, which can be unveiled at a later synthetic stage to participate in further reactions.

The precursor to this compound, 2-bromo-3-hydroxybenzaldehyde (B121576), can be synthesized from 3-hydroxybenzaldehyde (B18108) through electrophilic bromination. chemicalbook.comresearchgate.net Subsequent protection of the hydroxyl group as a MOM ether would yield the title compound. The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a range of conditions, yet it can be readily removed when desired.

The following table outlines the key functionalities and their synthetic potential:

Functional GroupPositionKey ReactionsSynthetic Utility
Aldehyde (CHO)1Nucleophilic addition, Wittig reaction, Reductive amination, Aldol condensationChain elongation, introduction of new functional groups, formation of heterocyclic rings
Bromo (Br)2Suzuki coupling, Sonogashira coupling, Heck reaction, Buchwald-Hartwig amination, Stille couplingFormation of C-C and C-N bonds, construction of biaryl systems and complex scaffolds
Methoxymethoxy)methyl (CH₂OMOM)3Deprotection to hydroxymethyl (CH₂OH)Unveiling a primary alcohol for oxidation, esterification, or etherification

Overview of Key Research Domains Pertaining to the Compound

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule reveals several possible disconnections. The methoxymethyl (MOM) ether suggests a precursor benzyl (B1604629) alcohol, which in turn could be derived from the corresponding benzaldehyde (B42025). This leads to the key intermediate, 2-bromo-3-(hydroxymethyl)benzaldehyde. This intermediate can be conceptually disconnected to 2-bromo-3-hydroxybenzaldehyde (B121576), a simpler precursor that can be accessed through regioselective bromination of a commercially available starting material, 3-hydroxybenzaldehyde (B18108).

Another primary disconnection involves the formyl group, suggesting a formylation reaction on a brominated aromatic precursor, 1-bromo-2-((methoxymethoxy)methyl)benzene. This precursor could be synthesized from 2-bromobenzyl alcohol through protection of the hydroxyl group.

These disconnections outline the main synthetic challenges: the regioselective introduction of the bromine atom, the selective manipulation of the aldehyde and hydroxyl functional groups, and the efficient introduction of the methoxymethoxy (MOM) protecting group.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These approaches focus on the sequential introduction of the required functionalities onto a substituted benzene (B151609) ring.

The synthesis can commence with the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-directing group, while the aldehyde is a meta-directing group. The position of bromination is therefore influenced by the directing effects of both substituents. Experimental evidence shows that the bromination of 3-hydroxybenzaldehyde with bromine in acetic acid in the presence of a catalyst can yield 2-bromo-3-hydroxybenzaldehyde. chemicalbook.comresearchgate.netlookchem.com

A general procedure for this transformation is as follows: 3-hydroxybenzaldehyde is dissolved in a suitable solvent like acetic acid, and a brominating agent such as bromine is added portion-wise. The reaction is typically carried out at room temperature. chemicalbook.com

ReactantReagents and ConditionsProductYield (%)Reference
3-HydroxybenzaldehydeBr2, AcONa, Fe powder, AcOH, 20 °C, 5 h2-Bromo-3-hydroxybenzaldehyde44 chemicalbook.com

An alternative approach involves the formylation of a pre-functionalized brominated aromatic compound. A plausible precursor for this strategy is 1-bromo-2-((methoxymethoxy)methyl)benzene. Formylation of this compound would introduce the aldehyde group at the desired position.

Common formylation methods include the Vilsmeier-Haack and Duff reactions, which are effective for electron-rich aromatic substrates. scielo.org.mx The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and dimethylformamide, to introduce a formyl group. prepchem.com The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid. scielo.org.mx The success of this strategy would depend on the directing effects of the bromo and methoxymethoxy)methyl substituents.

A key step in the synthesis is the introduction of the methoxymethoxy (MOM) protecting group. This is typically achieved by reacting a hydroxyl group with a MOM-donating reagent. In the context of synthesizing the target molecule, this would involve the protection of a benzyl alcohol precursor.

The Williamson ether synthesis is a widely used method for the formation of ethers, including MOM ethers. reddit.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a MOM-containing electrophile, such as methoxymethyl chloride (MOM-Cl). oocities.org Strong bases like sodium hydride are often used for the deprotonation. lookchem.com

Another classical approach involves the use of methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride. This method offers a milder alternative to the use of the potentially carcinogenic MOM-Cl.

Alcohol SubstrateMOM ReagentBase/CatalystSolventConditionsProductReference
Primary or Secondary AlcoholMethoxymethyl chloride (MOM-Cl)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to room temperatureMOM Ether lookchem.com
PhenolMethoxymethyl acetateZinc chlorideDichloromethaneRoom temperatureMOM Ether

For the synthesis of the target compound, a plausible route involves the reduction of 2-bromo-3-hydroxybenzaldehyde to 2-bromo-3-(hydroxymethyl)phenol. Subsequently, selective protection of the more reactive benzylic alcohol in the presence of the phenolic hydroxyl group can be achieved. It has been reported that alcohols can be selectively protected as MOM ethers in the presence of phenols. oocities.org The final step would then be the oxidation of the phenolic hydroxyl group back to the aldehyde.

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. This includes the development of greener alternatives for the introduction of protecting groups. For MOM protection, this involves exploring less toxic reagents and more sustainable reaction conditions.

One approach is the use of dimethoxymethane (B151124) as a MOM source in the presence of a solid acid catalyst. This avoids the use of halogenated reagents. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, is being investigated to reduce the environmental impact of these reactions. sigmaaldrich.com

Introduction of the Methoxymethoxy Protecting Group on Benzyl Alcohol Precursors

Convergent Synthesis Utilizing Advanced Organometallic Reactions

Convergent approaches to 1,2,3-trisubstituted benzene rings can be achieved through sequential functionalization of simpler aromatic precursors, utilizing the high selectivity of modern organometallic reactions. While the direct coupling of two large, distinct aromatic fragments to form the final product is not always straightforward, methods like cross-coupling and directed metalation allow for the efficient and controlled introduction of key substituents onto an aromatic scaffold.

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon bonds with high functional group tolerance. researchgate.netnih.gov The Suzuki-Miyaura and Negishi reactions are prominent examples. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. nih.gov A hypothetical Suzuki approach to a precursor for the target molecule could involve the coupling of a di-substituted aryl boronic ester with a third functional group synthon. The versatility of this reaction allows for mild conditions and is compatible with a wide array of functional groups, although substrates with unprotected N-H groups can sometimes inhibit the catalyst. nih.gov

The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by palladium or nickel. organic-chemistry.orgresearchgate.net This reaction is known for its broad scope and the ability to couple various carbon centers (sp³, sp², sp). organic-chemistry.org A potential Negishi strategy could involve the reaction of a bromo-substituted organozinc reagent with another halide to introduce a key substituent. The choice of catalyst and ligand is crucial for achieving high yields, particularly with sterically hindered or electronically complex substrates. acs.org

The following table summarizes typical conditions for these cross-coupling reactions, which would require optimization for the specific synthesis of this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTypical Temp.Reference
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(o-Tol)₃K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF80-110 °C nih.gov
NegishiPd₂(dba)₃, Pd(OAc)₂P(o-Tol)₃, P('Bu)₃Not always requiredDMF, THF50-80 °C bath.ac.uk

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as powerful nucleophiles and strong bases. wikipedia.orgadichemistry.com Their utility in the synthesis of polysubstituted aromatics is particularly evident in directed ortho-metalation (DoM) and halogen-metal exchange reactions.

Directed ortho-Metalation (DoM) is a highly regioselective strategy that uses a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong base, typically an organolithium reagent, at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new functional group. wikipedia.org

For the synthesis of the target compound, a plausible DoM strategy would start from 1-bromo-3-((methoxymethoxy)methyl)benzene. The methoxymethyl (MOM) ether group can act as a moderate directing group, facilitating lithiation at the C2 position. organic-chemistry.org Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound. The bromine atom itself can also act as a weaker directing group. acs.orgnih.gov

Halogen-metal exchange is another key transformation, where an aryl halide is converted into an aryllithium or Grignard reagent. wikipedia.org This is often achieved at low temperatures to prevent side reactions. acs.org The resulting organometallic species can then react with an electrophile. For instance, selective lithium-bromine exchange on a dibrominated precursor, followed by formylation, could be a viable step in a multi-step synthesis.

TransformationReagentKey FeaturesTypical ElectrophilesReference
Directed ortho-Metalation (DoM)n-BuLi, s-BuLi, LDAHigh regioselectivity; requires a Directing Metalation Group (DMG).DMF, CO₂, I₂, Me₃SiCl wikipedia.orgorganic-chemistry.org
Halogen-Metal Exchangen-BuLi, t-BuLiFast reaction, often at very low temperatures (-78 to -100 °C).Aldehydes, Ketones, Esters wikipedia.org
Grignard FormationMg metalForms R-MgX; less basic than organolithiums.CO₂, Aldehydes, Ketones, Esters, Nitriles adichemistry.comorganic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing yield and minimizing byproducts in the synthesis of complex molecules.

For palladium-catalyzed cross-coupling reactions , key variables include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netacs.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often effective for challenging couplings. nih.gov The base is necessary to activate the organoboron species in Suzuki couplings, with inorganic bases like potassium phosphate (B84403) or cesium carbonate being common choices.

In organolithium chemistry , temperature control is paramount. Directed metalation and halogen-lithium exchange reactions are highly exothermic and are typically performed at cryogenic temperatures (-78 °C or below) in ethereal solvents like tetrahydrofuran (THF) to ensure the stability of the reactive organolithium intermediates and prevent side reactions. researchgate.net The choice of the lithium base (e.g., n-BuLi, s-BuLi, or LDA) can influence the regioselectivity and efficiency of the deprotonation step. uwindsor.ca Additives like tetramethylethylenediamine (TMEDA) can accelerate lithiation by breaking up organolithium aggregates.

Scalability and Efficiency Considerations in Synthetic Pathways

The transition of a synthetic route from laboratory scale to industrial production introduces challenges related to cost, safety, and efficiency. While palladium-catalyzed couplings are widely used in the pharmaceutical industry, the cost of the catalyst and the need to remove residual metal from the final product are significant considerations. researchgate.net

Organolithium reactions, while highly effective, pose substantial scalability challenges. Their pyrophoric nature, the need for cryogenic conditions, and extreme sensitivity to moisture and air make large-scale batch processing difficult and hazardous. acs.orgresearchgate.net However, the development of continuous-flow microreactors offers a robust solution to these problems. researchgate.netchemistryviews.org Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better reproducibility. acs.org This technology enables the safe handling of highly reactive intermediates like aryllithiums on a kilogram scale, making these efficient synthetic routes more viable for industrial application. researchgate.net

Reactivity Profiles and Chemical Transformations of 2 Bromo 3 Methoxymethoxy Methyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of the reactivity of 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde, participating in a wide array of transformations characteristic of aromatic aldehydes.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is a prime target for various nucleophiles. This leads to the formation of a tetrahedral intermediate which, upon workup, yields a range of functionalized products. Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to produce secondary alcohols. Cyanide ions (from sources like TMSCN) can also add to form cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and other derivatives.

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily either oxidized or reduced.

Oxidation: Strong oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-Bromo-3-((methoxymethoxy)methyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (2-Bromo-3-((methoxymethoxy)methyl)phenyl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation and Imine Formation

The reaction of the aldehyde with primary amines results in the formation of an imine, also known as a Schiff base, through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com This reaction is often catalyzed by acid. masterorganicchemistry.com Imines are important intermediates and can be further reduced to secondary amines in a process known as reductive amination. masterorganicchemistry.com The aldehyde can also participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation, to form new carbon-carbon double bonds. sigmaaldrich.com

Table 1: Reactions at the Aldehyde Moiety
Reaction TypeReagent ClassProduct Functional Group
Nucleophilic AdditionGrignard Reagents (R-MgX)Secondary Alcohol
OxidationOxidizing Agents (e.g., KMnO₄)Carboxylic Acid
ReductionHydride Reagents (e.g., NaBH₄)Primary Alcohol
Imine FormationPrimary Amines (R-NH₂)Imine (Schiff Base)
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated Carbonyl

α-Functionalization of the Aldehyde Moiety

Direct α-functionalization of benzaldehyde (B42025) derivatives is not straightforward as they lack enolizable α-protons. However, synthetic strategies have been developed to achieve functionalization at the carbon atom adjacent to the carbonyl group. One such approach involves umpolung (polarity reversal) of the aldehyde's reactivity. For instance, the aldehyde can be converted into a dithiane intermediate. The proton on the former carbonyl carbon in the dithiane is now acidic and can be removed by a strong base, allowing the resulting carbanion to react with various electrophiles. brynmawr.edu Subsequent hydrolysis of the dithiane regenerates the carbonyl functionality, resulting in a net α-functionalization.

Transformations at the Aryl Bromide Position

The aryl bromide portion of the molecule is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation and reductive elimination to form a new bond. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig)

A variety of powerful cross-coupling reactions can be employed at the aryl bromide position to introduce diverse substituents.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. cnr.it It is a widely used method for forming carbon-carbon bonds to create biaryl structures or attach alkyl or vinyl groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgbeilstein-journals.org The reaction is typically catalyzed by both palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The process requires a palladium catalyst and a base. wikipedia.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide using a palladium or nickel catalyst. researchgate.net It is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgrsc.org It is a premier method for synthesizing aryl amines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
SuzukiOrganoboron Compound (e.g., R-B(OH)₂)C(aryl)-CPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
SonogashiraTerminal Alkyne (R-C≡CH)C(aryl)-C(alkynyl)Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N)
HeckAlkene (R-CH=CH₂)C(aryl)-C(alkenyl)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
NegishiOrganozinc Compound (R-ZnX)C(aryl)-CPd Catalyst (e.g., Pd(dppf)Cl₂)
Buchwald-HartwigAmine (R₂NH)C(aryl)-NPd Catalyst, Phosphine (B1218219) Ligand, Base (e.g., NaOtBu)

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

In the context of this compound, the potential for DoM is influenced by multiple factors. The oxygen atoms of the methoxymethyl (OMOM) ether and the aldehyde can act as Lewis basic sites, coordinating to the lithium reagent and directing deprotonation to an adjacent position. organic-chemistry.org However, the inherent reactivity of the aldehyde group towards nucleophilic addition by organolithium reagents presents a significant challenge. Furthermore, the presence of the bromine atom introduces the possibility of competing lithium-halogen exchange.

The hierarchy of directing group ability generally places amides and carbamates as stronger DMGs than ethers or amines. organic-chemistry.org For this specific molecule, the primary competition for directing influence would be between the aldehyde and the OMOM group. The deprotonation would be anticipated to occur at the C4 position, which is ortho to the aldehyde. However, the strong nucleophilicity of common bases like n-butyllithium often leads to preferential addition to the aldehyde carbonyl. To circumvent this, the aldehyde may be temporarily protected as an acetal, or non-nucleophilic bases such as lithium diisopropylamide (LDA) could be employed, although this may affect the efficiency of the metalation.

Table 1: Potential Outcomes of Lithiation Reactions

Reagent Potential Reaction Pathway Resulting Intermediate
n-Butyllithium Nucleophilic addition to aldehyde Secondary alcohol
n-Butyllithium Lithium-halogen exchange Aryllithium at C2

Subsequent quenching of the desired aryllithium intermediate with an electrophile would install a new substituent at the C4 position, demonstrating the synthetic utility of DoM for elaborating the structure of this benzaldehyde derivative.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

For this compound, the bromine atom serves as the leaving group. The aldehyde group (-CHO) at the C1 position is a moderately strong electron-withdrawing group. Its position ortho to the bromine atom can activate the ring for nucleophilic attack. libretexts.org The SNAr mechanism involves two main steps: the addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electronegative halogen's ability to polarize the carbon-halogen bond. youtube.com

Table 2: Factors Influencing SNAr on this compound

Feature Role in SNAr Effect
Bromo Group (C2) Leaving Group Displaced by the incoming nucleophile.
Aldehyde Group (C1) Activating Group Stabilizes the Meisenheimer complex via resonance.
Methoxymethyl Group (C3) Substituent Primarily steric influence; not a strong electronic activator/deactivator for SNAr.

The reaction's success is contingent on the nucleophile's strength and the reaction conditions. Strong nucleophiles are required to attack the electron-deficient aromatic ring. The presence of the methoxymethyl group at the C3 position may exert some steric hindrance, potentially influencing the reaction rate.

Chemistry of the Methoxymethoxy Protecting Group within the Compound

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols in organic synthesis due to its stability under various conditions and its relatively mild removal protocols. fiveable.metandfonline.com

Selective Deprotection Methodologies

The cleavage of the MOM ether typically occurs under acidic conditions, proceeding through hydrolysis of the acetal. total-synthesis.com A variety of reagents can be employed, ranging from strong acids like HCl to milder Lewis acids. tandfonline.com The selection of the deprotection method is critical, especially in a multifunctional molecule like this compound, to avoid unwanted side reactions with the aldehyde or aryl bromide moieties.

Mild acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS), are often preferred to preserve acid-sensitive functionalities. total-synthesis.com Lewis acids like trimethylsilyl (B98337) bromide (TMSBr) can also effectively remove MOM groups. total-synthesis.com More recent methodologies have been developed for enhanced selectivity. For instance, a combination of ZnBr2 and n-PrSH has been shown to rapidly and selectively deprotect MOM ethers in high yields, even in the presence of other protecting groups and on substrates with acid-sensitive tertiary alcohols. thieme-connect.comscispace.comresearchgate.net Another mild method involves the use of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl, which can deprotect MOM ethers under non-acidic conditions, thereby tolerating acid-labile groups. nih.gov

Table 3: Selected Methodologies for MOM Deprotection

Reagent/Conditions Typical Substrate Advantages
HCl, aq. EtOH General MOM ethers Readily available, effective. total-synthesis.com
PPTS, t-BuOH Acid-sensitive substrates Mild acidic conditions. total-synthesis.com
ZnBr2, n-PrSH, CH2Cl2 Diverse MOM ethers Rapid, high selectivity, tolerates other groups. thieme-connect.comscispace.com
CBr4, PPh3, CH2ClCH2Cl Phenolic MOM ethers Mild, efficient, good chemoselectivity. tandfonline.com

Chemo- and Regioselectivity Considerations in Multi-functional Transformations

The presence of three distinct reactive sites—aldehyde, aryl bromide, and MOM ether—in this compound necessitates careful consideration of chemo- and regioselectivity in any chemical transformation.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.

Nucleophilic Attack: Strong nucleophiles like Grignard reagents or organolithiums will preferentially attack the electrophilic carbonyl carbon of the aldehyde over engaging in SNAr at the C-Br bond, which is a kinetically slower process. Softer nucleophiles or reactions under specific catalytic conditions (e.g., palladium-catalyzed amination) would be required to favor reaction at the aryl bromide.

Reduction: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH4) in the presence of the aryl bromide and MOM ether, which are unreactive under these conditions. Harsher reducing agents like lithium aluminum hydride (LiAlH4) would also reduce the aldehyde without affecting the other groups. organic-chemistry.org

Oxidation: The aldehyde is susceptible to oxidation to a carboxylic acid. This transformation can be achieved chemoselectively with various reagents, leaving the other functional groups intact.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration.

Aromatic Substitution: As discussed, SNAr reactions are directed by the activating aldehyde group to occur specifically at the C2 position, leading to the substitution of the bromine atom. Electrophilic aromatic substitution, while generally disfavored due to the deactivating nature of the aldehyde and bromine, would likely be directed to the C4 or C6 positions if forced.

Metalation: Directed ortho metalation, if successful, would be highly regioselective, leading to functionalization at the C4 position, ortho to the aldehyde directing group.

Applications of 2 Bromo 3 Methoxymethoxy Methyl Benzaldehyde in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The intricate structures of natural products present a significant challenge to synthetic chemists. Compounds like 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde are instrumental as starting materials or key intermediates in multi-step syntheses, providing a pre-functionalized aromatic core that can be elaborated into a complex final target.

Construction of Polycyclic Aromatic Scaffolds (e.g., Landomycinone Skeleton)

The synthesis of highly functionalized polycyclic aromatic compounds, such as the tetracyclic skeleton of landomycinone, relies on the strategic assembly of substituted aromatic precursors. While specific syntheses of the landomycinone core have utilized various metal-catalyzed reactions, including [2+2+2] cycloadditions and ring-closing metathesis, the fundamental building blocks are often highly substituted benzene (B151609) derivatives. A molecule like this compound is an ideal starting point for creating the necessary fragments for these complex cyclizations. The ortho-bromo-aldehyde arrangement allows for participation in reactions like carbonylative Stille couplings and subsequent intramolecular Heck reactions to form fused ring systems. sigmaaldrich.com The protected methyl group provides an additional point of diversity that can be revealed and modified in later synthetic steps.

Strategic Integration into Total Syntheses of Alkaloids (e.g., Alangiumkaloids)

Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant biological activity. nih.govnih.gov The total synthesis of complex alkaloids, such as those isolated from plants of the Alangium genus, often requires the coupling of multiple intricate fragments. nih.gov Functionalized aromatic synthons are critical for constructing the isoquinoline (B145761) and related heterocyclic cores found in many of these molecules. nih.govnih.gov The strategic placement of a bromine atom on a benzaldehyde (B42025) derivative facilitates key bond-forming reactions, including Suzuki-Miyaura and Heck cross-couplings, which are cornerstones of modern synthetic strategies for building complex molecular frameworks. The aldehyde functionality can be converted into various other groups or used in condensation reactions to build the heterocyclic portions of the target alkaloid.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. nih.gov this compound provides a versatile scaffold for accessing a range of both nitrogen- and oxygen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Indoles)

The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry due to their prevalence in pharmaceuticals. nih.govmdpi.com The subject compound is a valuable precursor for creating substituted triazoles. For example, a derivative, 2-bromo-3-hydroxybenzaldehyde (B121576), can be O-alkylated with propargyl bromide to form an acetylenic intermediate. mdpi.com This intermediate then undergoes a copper-catalyzed "click reaction" with an azide (B81097) (such as 4-azido-7-chloroquinoline) to furnish a highly substituted 1,2,3-triazole ring system. mdpi.com This methodology demonstrates how the benzaldehyde core can be used to construct complex, multi-ring heterocyclic hybrids. mdpi.com Furthermore, substituted benzaldehydes are key reactants in the synthesis of other heterocycles like indoles and benzimidazoles through condensation reactions.

Heterocycle TypeSynthetic ApproachPrecursor Derived From Benzaldehyde
1,2,3-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)O-acetylenic derivative
Indole Condensation with Indole-2-oneBenzaldehyde derivative
Benzimidazole Condensation with ortho-phenylenediamineBenzaldehyde derivative

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromenones, Benzofurans)

Oxygen-containing heterocycles are another important class of compounds with diverse applications. The synthesis of benzofurans can be achieved through various methods, including tandem reactions involving substituted phenols and aldehydes. While not a direct precursor, deprotection of the MOM group on this compound would yield a 2-bromo-3-hydroxy-substituted benzyl (B1604629) alcohol, a structure that can be manipulated to participate in cyclization reactions to form benzofuran (B130515) or related oxygen-containing rings. The inherent functionality allows for strategic bond formations to create the fused heterocyclic system.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Methoxymethoxy Methyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

For 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde, one would expect a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The spectrum would likely show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.5-10.5 ppm. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The benzylic protons (-CH₂-) of the methoxymethyl group would appear as a singlet, and the methoxy (B1213986) protons (-OCH₃) of the same group would also produce a singlet, as would the methylene (B1212753) protons (-OCH₂O-).

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group in the δ 190-200 ppm range. Aromatic carbons would resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the methoxymethyl ether group (-OCH₂O- and -OCH₃) and the benzylic carbon (-CH₂-) would appear in the upfield region of the spectrum.

A detailed analysis of chemical shifts, signal integrations, and coupling patterns would be necessary for precise assignments.

Interactive Data Table: Expected ¹H and ¹³C NMR Data (Note: This table is a hypothetical representation as experimental data is unavailable.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CHO ~10.0 (s, 1H) ~192.0
Ar-H ~7.5-8.0 (m, 3H) ~125.0-140.0
Ar-CBr ~120.0
Ar-CCH₂ ~138.0
Ar-CCHO ~135.0
OCH₂O ~4.8 (s, 2H) ~95.0
Ar-CH₂ ~4.6 (s, 2H) ~70.0

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, primarily helping to assign the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the aldehyde group, the methoxymethyl-methyl side chain, and the aromatic ring. For instance, correlations from the benzylic protons to the aromatic carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This could help determine the preferred conformation of the methoxymethyl-methyl side chain relative to the aldehyde and the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde would typically appear as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-O stretching from the ether linkages would appear in the 1150-1050 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands (Note: This table is a hypothetical representation as experimental data is unavailable.)

Frequency (cm⁻¹) Functional Group Vibration
~3100-3000 Aromatic C-H Stretch
~2950 Aliphatic C-H Stretch
~2850, ~2750 Aldehyde C-H Stretch (Fermi doublet)
~1700 Aldehyde C=O Stretch
~1600, ~1470 Aromatic C=C Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition and molecular formula of the compound. For C₉H₉BrO₃, the calculated exact mass would be determined. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Fragmentation analysis would reveal information about the molecule's structure. Common fragmentation pathways would likely include the loss of the methoxymethyl group, the bromine atom, and the aldehyde group, leading to characteristic fragment ions that would further support the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Confirmation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as packing arrangements in the crystal lattice. This method stands as the ultimate proof of structure, validating the assignments made by other spectroscopic techniques. However, no published crystal structure for this specific compound was found.

Theoretical and Computational Investigations of 2 Bromo 3 Methoxymethoxy Methyl Benzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde, DFT calculations, often employing a basis set such as 6-311++G(d,p), can provide accurate descriptions of its molecular orbitals, charge distribution, and electrostatic potential. These calculations are fundamental to understanding the molecule's behavior in chemical reactions. Studies on similar brominated benzaldehyde (B42025) derivatives have demonstrated the utility of DFT in correlating theoretical data with experimental observations scielo.brresearchgate.netnih.gov.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species researchgate.net.

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in substituted benzaldehydes, the HOMO and LUMO are predominantly localized on the aromatic ring and the aldehyde functional group. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electronic effects of the methoxymethoxy group, would influence the energies and distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic aldehydes.

The distribution of electron density within a molecule is crucial for understanding its interactions with other chemical species. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) nih.gov. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the aldehyde group, making it a primary site for electrophilic interaction. The aromatic ring would exhibit a more complex potential distribution due to the competing electronic effects of the substituents. The bromine atom, being electronegative, would also influence the local charge distribution. Computational studies on related compounds confirm that the oxygen atom of the carbonyl group is typically the most electron-rich site nih.gov.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, the key rotational barriers would be around the C-C bond connecting the aldehyde group to the aromatic ring and the bonds within the (methoxymethoxy)methyl side chain.

The steric and electronic interactions between the ortho-substituents (bromo and (methoxymethoxy)methyl groups) and the aldehyde group are expected to be the primary determinants of the preferred conformation. X-ray crystallographic studies on ortho-bromoarylaldehydes have shown that the presence of an ortho-bromo substituent can influence the planarity of the carbonyl group with respect to the aromatic ring researchgate.net. Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles of interest, allowing for the identification of energy minima corresponding to stable conformers and the transition states connecting them.

Reaction Mechanism Studies and Transition State Modeling

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions by modeling the potential energy surface that connects reactants to products via transition states. For this compound, this approach can be used to study various reactions, such as nucleophilic addition to the carbonyl group or cross-coupling reactions involving the C-Br bond.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction pathway can be determined. This information helps in predicting the feasibility and selectivity of a reaction. For instance, in a multi-step synthesis, DFT calculations can help to elucidate the most favorable reaction pathway by comparing the activation barriers of competing mechanisms researchgate.net. Such studies have been successfully applied to understand the reaction mechanisms of other substituted benzaldehydes scielo.brresearchgate.netresearchgate.net.

Molecular Modeling in Rational Design of Novel Derivatives

Molecular modeling serves as a powerful tool in the rational design of new molecules with desired properties. By starting with the core structure of this compound, computational methods can be used to predict how modifications to its structure would affect its electronic and steric properties.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the development of eco-friendly processes. nih.govjocpr.com For a compound like 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde, future synthetic strategies will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods.

Key green chemistry metrics, such as atom economy and the E-factor (environmental factor), will guide the development of new synthetic pathways. wikipedia.orgresearchgate.net Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.org

Future research could explore:

Catalytic Oxidations: Moving away from stoichiometric oxidants, which generate significant waste, towards catalytic aerobic oxidation methods using benign oxidants like molecular oxygen or hydrogen peroxide. qualitas1998.net For instance, the oxidation of the corresponding benzyl (B1604629) alcohol could be achieved using catalysts based on earth-abundant metals.

Renewable Feedstocks: Investigating biosynthetic routes or utilizing precursors derived from renewable biomass to construct the benzaldehyde (B42025) core.

Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reaction times and reduce energy consumption compared to conventional heating. scielo.org.mx

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aldehyde Synthesis
ParameterTraditional MethodsPotential Green Alternatives
Oxidizing AgentStoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄)Catalytic amounts of non-toxic metals with O₂ or H₂O₂
SolventsChlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃)Water, ethanol, ionic liquids, supercritical CO₂
Energy InputProlonged heatingMicrowave, ultrasound, photochemistry
ByproductsSignificant inorganic and organic wasteMinimal waste, often benign (e.g., water)

Catalytic Asymmetric Synthesis Utilizing the Compound

The aldehyde functionality of this compound is a prime site for catalytic asymmetric transformations, enabling the synthesis of chiral molecules with high enantioselectivity. thieme-connect.com Such reactions are crucial in medicinal chemistry, where the chirality of a molecule often dictates its biological activity.

Emerging research in this area will likely involve the use of this aldehyde in:

Asymmetric Additions: The addition of organometallic reagents (e.g., organozincs, Grignards) to the aldehyde carbonyl group in the presence of chiral ligands can produce enantioenriched secondary alcohols. acs.orgresearchgate.netacs.org These alcohols are versatile intermediates for further synthetic elaborations.

Organocatalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes derived from this compound towards enantioselective conjugate additions and cycloadditions. mdpi.com Similarly, chiral N-heterocyclic carbenes (NHCs) can catalyze a variety of asymmetric reactions.

Chiral Lewis Acid Catalysis: The coordination of a chiral Lewis acid to the carbonyl oxygen can activate the aldehyde for enantioselective nucleophilic attack.

Table 2: Potential Catalytic Asymmetric Reactions Involving this compound
Reaction TypeCatalyst/ReagentPotential Chiral Product
Asymmetric AlkylationDialkylzinc + Chiral Amino AlcoholChiral Secondary Alcohol
Asymmetric Aldol ReactionChiral Proline Catalyst + KetoneChiral β-Hydroxy Ketone
Asymmetric AllylationAllylboronate + Chiral BINOL-derived CatalystChiral Homoallylic Alcohol

Chemoenzymatic or Biocatalytic Transformations

The integration of enzymatic methods into organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.gov For this compound, both its synthesis and subsequent transformations can be envisioned using biocatalytic approaches.

Future research directions include:

Enzymatic Synthesis of the Aldehyde: Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes with high chemoselectivity. nih.govnih.govrwth-aachen.de A chemoenzymatic route could involve the synthesis of the corresponding benzoic acid, followed by its biocatalytic reduction to the target aldehyde. This avoids the over-reduction to the alcohol, a common challenge in chemical reductions. researchgate.net

Enzyme-Catalyzed C-C Bond Formation: Enzymes like benzaldehyde lyase can catalyze the enantioselective formation of carbon-carbon bonds, using the aldehyde as a substrate to produce chiral α-hydroxy ketones (acyloins). acs.orgnih.gov

Bioreduction to Chiral Alcohols: Alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of the aldehyde to produce the corresponding chiral alcohol with high enantiomeric excess.

Oxidation to Carboxylic Acid: Aldehyde oxidases can be employed for the selective oxidation of the aldehyde to the corresponding carboxylic acid under mild, aqueous conditions.

Exploration of Novel Reactivity Modes and Multi-Component Reactions

The unique substitution pattern of this compound, featuring an aldehyde, a bromine atom, and a protected hydroxymethyl group, offers opportunities for exploring novel reactivity and for its use in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing purification steps and saving resources. nih.gov

Potential areas for exploration are:

Palladium-Catalyzed Cross-Coupling/Carbonyl Addition Cascades: The bromo-substituent can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These could be designed as cascade reactions where the initial cross-coupling is followed by an intramolecular addition to the aldehyde group, leading to complex heterocyclic structures.

Ugi and Passerini Reactions: The aldehyde functionality makes it an ideal substrate for isocyanide-based MCRs like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules, such as peptide derivatives, from simple starting materials.

Photoredox Catalysis: The combination of the aldehyde and bromo-substituent could be exploited in novel photoredox-catalyzed reactions. For example, the generation of an aryl radical from the C-Br bond could be followed by addition to the aldehyde or other reaction partners.

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.org The synthesis and functionalization of this compound are well-suited for this technology.

Future research could focus on:

Continuous Synthesis: Developing a multi-step flow synthesis of the target compound. For instance, a flow process could be designed for the α-bromination of an aldehyde precursor, which has been shown to be more efficient and selective in flow compared to batch methods. acs.org

Safe Handling of Hazardous Reagents: Reactions involving hazardous reagents, such as organolithium compounds or azides, can be performed more safely in flow reactors due to the small reaction volumes and excellent heat transfer.

Telescoped Reactions: Integrating multiple reaction steps into a single continuous process without isolating intermediates. For example, a flow system could be set up to perform a Grignard reaction on the aldehyde, followed by an in-line quench and purification.

Automated Synthesis and Optimization: Utilizing automated flow systems to rapidly screen reaction conditions and optimize synthetic protocols, accelerating the development of efficient and robust procedures.

Table 3: Advantages of Flow Chemistry for the Synthesis and Application of this compound
FeatureBenefit in Flow ChemistryRelevance to Target Compound
Enhanced Heat TransferImproved control over exothermic reactions, enabling higher temperatures and faster rates.Useful for exothermic reactions like Grignard additions or lithiations.
Precise Control of Stoichiometry and Reaction TimeMinimization of side products and improved yields.Crucial for selective transformations, such as mono-bromination or partial reduction.
Increased SafetySmall reactor volumes reduce the risk associated with hazardous reagents and unstable intermediates.Important when using organometallics, azides, or performing high-pressure reactions.
ScalabilityProduction can be scaled up by running the system for longer periods.Facilitates the production of larger quantities for further studies and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde, and how can competing side reactions be minimized?

  • Methodology : A common approach involves protecting hydroxyl groups with methoxymethyl (MOM) ethers using bromomethyl methyl ether (BMME) as a reagent. For example, compound 3 in was synthesized via MOM protection of a benzaldehyde derivative using BMME and DIPEA in dichloromethane, achieving an 83% yield after recrystallization. Key steps include:

Slow addition of BMME to avoid exothermic side reactions.

Use of anhydrous Na₂SO₄ for drying organic layers.

Recrystallization in ethanol/petroleum ether to enhance purity.

  • Challenges : Competing alkylation at other reactive sites (e.g., phenolic -OH) may occur if protection steps are incomplete. Monitor reaction progress via TLC or HPLC to confirm intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.